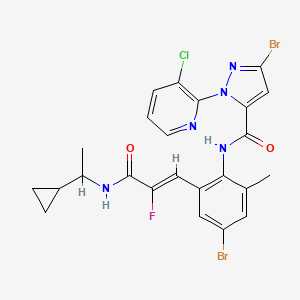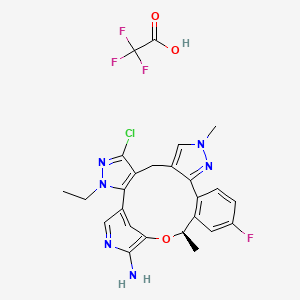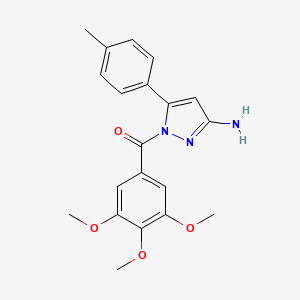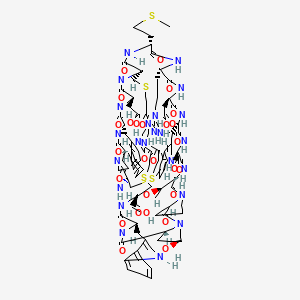
Zelenectide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zelenectide, also known as this compound pevedotin, is a novel investigational compound developed by Bicycle Therapeutics. It is a Bicycle Toxin Conjugate, which means it consists of a small bicyclic peptide linked to a cytotoxic agent. This compound targets Nectin-4, a cell adhesion molecule overexpressed in various cancers, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
Zelenectide is synthesized through a series of chemical reactions that involve the conjugation of a bicyclic peptide to a cytotoxic agent, monomethyl auristatin E (MMAE). The synthesis involves the following steps:
Peptide Synthesis: The bicyclic peptide is synthesized using solid-phase peptide synthesis techniques.
Conjugation: The peptide is then conjugated to MMAE via a sarcosine spacer chain and a valine-citrulline cleavable linker
Industrial Production Methods
The industrial production of this compound involves large-scale solid-phase peptide synthesis followed by conjugation to MMAE. The process is optimized to ensure high yield and purity of the final product. The production is carried out under Good Manufacturing Practice (GMP) conditions to meet regulatory standards .
化学反应分析
Types of Reactions
Zelenectide undergoes several types of chemical reactions, including:
Cleavage Reactions: The valine-citrulline linker is cleaved in the tumor microenvironment, releasing the cytotoxic MMAE.
Binding Reactions: The bicyclic peptide binds specifically to Nectin-4 on the surface of cancer cells
Common Reagents and Conditions
Cleavage Reactions: These reactions occur under physiological conditions in the tumor microenvironment.
Binding Reactions: The binding of this compound to Nectin-4 occurs under physiological conditions and is highly specific
Major Products Formed
The major product formed from the cleavage reaction is monomethyl auristatin E, which exerts its cytotoxic effects on cancer cells .
科学研究应用
Zelenectide has several scientific research applications, including:
Cancer Therapy: This compound is being investigated for its potential to treat various cancers, including urothelial cancer, renal cancer, and non-small cell lung cancer
Targeted Drug Delivery: The specificity of this compound for Nectin-4 makes it a valuable tool for targeted drug delivery in cancer therapy
Pharmacokinetic Studies: This compound is used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body
作用机制
Zelenectide exerts its effects through the following mechanism:
Targeting Nectin-4: The bicyclic peptide component of this compound binds specifically to Nectin-4 on the surface of cancer cells.
Cytotoxic Release: Once bound, the valine-citrulline linker is cleaved in the tumor microenvironment, releasing the cytotoxic MMAE.
Cell Death: MMAE disrupts microtubule formation, leading to cell cycle arrest and apoptosis of cancer cells
相似化合物的比较
Similar Compounds
Enfortumab Vedotin: An antibody-drug conjugate targeting Nectin-4 linked to MMAE.
BT5528: Another Bicycle Toxin Conjugate targeting EphA2 linked to MMAE
Uniqueness of Zelenectide
This compound is unique due to its small size, which allows for rapid tissue penetration and reduced systemic exposure compared to antibody-drug conjugates. This results in potentially better drug activity and reduced toxicity .
属性
分子式 |
C98H129N23O26S4 |
|---|---|
分子量 |
2173.5 g/mol |
IUPAC 名称 |
(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45S,48R,51S,54S,60R)-60-amino-39-(4-carbamimidamidobutyl)-36,48-bis(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontane-9-carboxylic acid |
InChI |
InChI=1S/C98H129N23O26S4/c1-52(123)82-96(145)120-31-13-24-75(120)95(144)121-44-57(124)39-76(121)93(142)111-68(38-56-43-104-63-21-8-6-19-60(56)63)87(136)114-73(97(146)147)48-151-35-28-79(127)118-50-116-49-117(51-118)78(126)27-34-150-47-72(113-89(138)70(41-81(130)131)109-85(134)66(36-54-16-11-15-53-14-3-4-17-58(53)54)110-92(141)74-23-12-30-119(74)94(143)61(99)46-149-33-26-77(116)125)91(140)106-65(25-32-148-2)84(133)105-64(22-9-10-29-102-98(100)101)83(132)108-69(40-80(128)129)88(137)107-67(86(135)112-71(45-122)90(139)115-82)37-55-42-103-62-20-7-5-18-59(55)62/h3-8,11,14-21,42-43,52,57,61,64-76,82,103-104,122-124H,9-10,12-13,22-41,44-51,99H2,1-2H3,(H,105,133)(H,106,140)(H,107,137)(H,108,132)(H,109,134)(H,110,141)(H,111,142)(H,112,135)(H,113,138)(H,114,136)(H,115,139)(H,128,129)(H,130,131)(H,146,147)(H4,100,101,102)/t52-,57-,61+,64+,65+,66+,67+,68+,69+,70-,71+,72-,73+,74+,75+,76+,82+/m1/s1 |
InChI 键 |
CKPJISPOUWYYAX-HPHWZULQSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSCCC(=O)N4CN5CN(C4)C(=O)CCSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@H](CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O |
规范 SMILES |
CC(C1C(=O)N2CCCC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(CSCCC(=O)N4CN5CN(C4)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
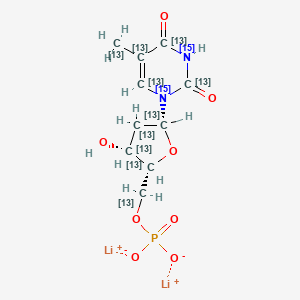
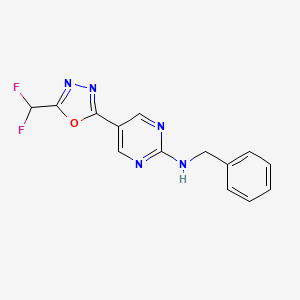
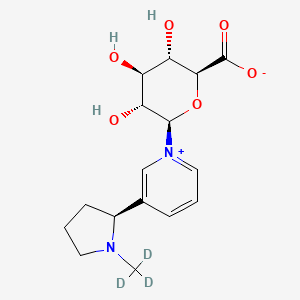
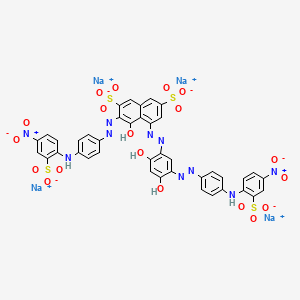

![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
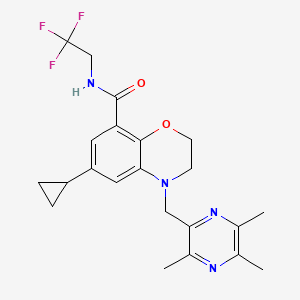
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)

